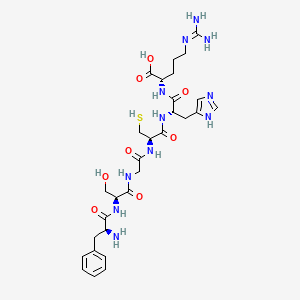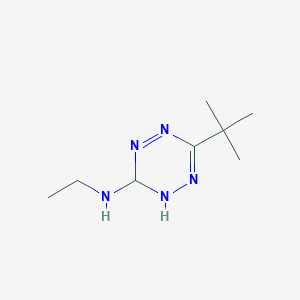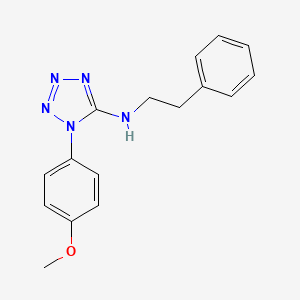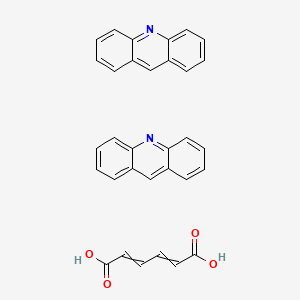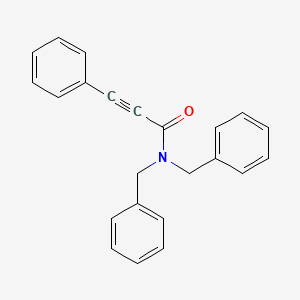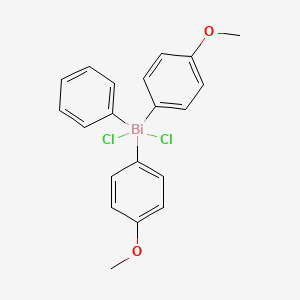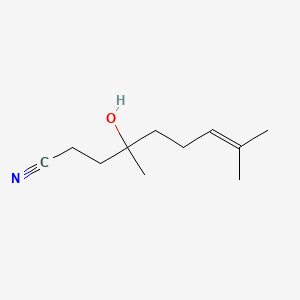
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- is an organic compound with the molecular formula C11H19N It is a nitrile derivative characterized by the presence of a hydroxyl group and two methyl groups on a nonene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- can be achieved through several methods. One common approach involves the reaction of 4,8-dimethyl-7-nonenenitrile with appropriate reagents under controlled conditions. For instance, the Knoevenagel reaction is often employed, where an aldehyde or ketone reacts with a nitrile in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dimethyl-7-nonenenitrile: A closely related compound with similar structural features.
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one: Another compound with a hydroxyl group and similar molecular framework.
Uniqueness
7-Nonenenitrile, 4-hydroxy-4,8-dimethyl- is unique due to the presence of both a hydroxyl and nitrile group on a nonene backbone, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
587875-22-7 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
4-hydroxy-4,8-dimethylnon-7-enenitrile |
InChI |
InChI=1S/C11H19NO/c1-10(2)6-4-7-11(3,13)8-5-9-12/h6,13H,4-5,7-8H2,1-3H3 |
InChI-Schlüssel |
MIEUKWYVXCQBAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(CCC#N)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)
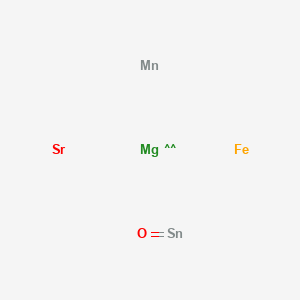
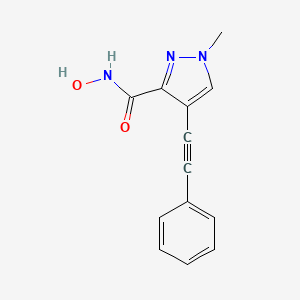
![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
-](/img/structure/B14217708.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
![2,2'-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14217720.png)
